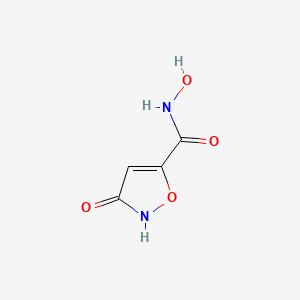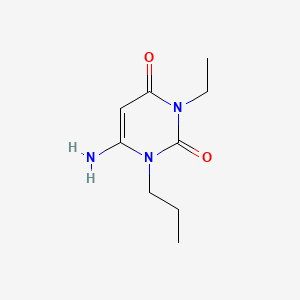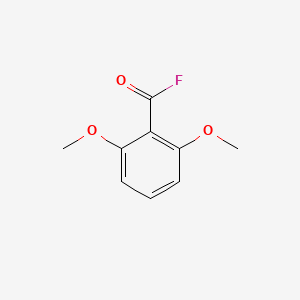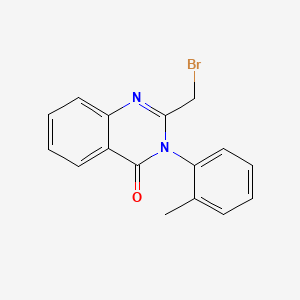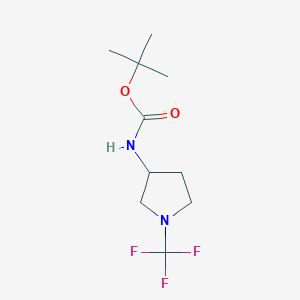
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine is a heterocyclic compound that belongs to the class of dibenzazepines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. This process can be carried out using hydrogen over a Raney nickel catalyst, resulting in the formation of 6,7-dihydro-5H-dibenz(c,e)azepin-7-one. The lactam intermediate is then reduced using lithium aluminium hydride in ether to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are commonly employed.
Major Products
The major products formed from these reactions include various substituted dibenzazepines, which can have different functional groups attached to the core structure.
Applications De Recherche Scientifique
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivatives and their applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo(c,e)azepine: This compound is similar in structure but has additional methyl groups, which can affect its chemical properties and applications.
6,7-Dihydro-5H-dibenz(c,e)azepine:
Uniqueness
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine is unique due to its specific substitution pattern, which can influence its chemical behavior and suitability for various applications. The presence of the ethyl group can enhance its lipophilicity and potentially its biological activity.
Propriétés
Numéro CAS |
63918-73-0 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
6-ethyl-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C16H17N/c1-2-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-17/h3-10H,2,11-12H2,1H3 |
Clé InChI |
VJPKSUBNLIXKJK-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2=CC=CC=C2C3=CC=CC=C3C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


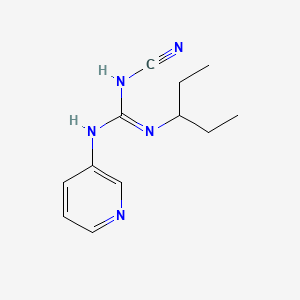
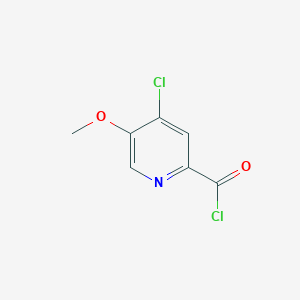
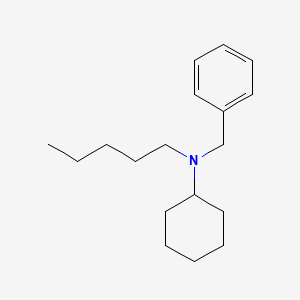


![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)

